Ethyl 1-cyanopyrrolidine-2-carboxylate
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Overview
Description
Ethyl 1-cyanopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-cyanopyrrolidine-2-carboxylate typically involves the reaction of ethyl 2-oxo-1-pyrrolidinecarboxylate with cyanide sources under controlled conditions. One common method includes the use of sodium cyanide in an organic solvent such as ethanol, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and distillation .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-cyanopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 1-cyanopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 1-cyanopyrrolidine-2-carboxylate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a simpler structure.
Ethyl 2-oxo-1-pyrrolidinecarboxylate: A precursor in the synthesis of ethyl 1-cyanopyrrolidine-2-carboxylate.
N-methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to its combination of a nitrile group and an ester group on the pyrrolidine ring. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 1-cyanopyrrolidine-2-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring, a cyano group, and an ester functional group. Its molecular formula is C8H12N2O2 with a molecular weight of approximately 154.17 g/mol. The presence of a chiral center is noteworthy as it may influence the compound's biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the pyrrolidine ring can modulate biological pathways by interacting with specific receptors or enzymes. These interactions suggest potential therapeutic applications in areas such as neurodegenerative diseases and cancer treatment.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting it could be developed into an antimicrobial agent.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated in cell lines for its ability to inhibit cancer cell proliferation, with promising results suggesting that modifications to its structure could enhance its efficacy as an anticancer agent.
Prolyl Oligopeptidase Inhibition
One significant area of research involves the inhibition of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound and its derivatives have shown potential as POP inhibitors, which may help in the treatment of cognitive disorders by enhancing memory retention and cognitive function .
Study on Neuroprotective Effects
A study evaluated the neuroprotective effects of cyanopyrrolidine-based compounds, including this compound, using models of scopolamine-induced amnesia in rats. The results indicated that these compounds significantly prolonged conditioned passive avoidance reflex retention time, suggesting their potential as therapeutic agents for memory-related disorders .
In Vitro Studies on Cell Lines
In vitro assays conducted on various cancer cell lines revealed that this compound could inhibit cell proliferation effectively. The compound's structure-activity relationship was explored to identify modifications that enhance its anticancer properties, indicating a pathway for further drug development.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 5-cyanopyrrolidine-2-carboxylate | Different cyano position | Varies in reactivity |
Mthis compound | Methyl group instead of ethyl | Variability in solubility |
Pyrrolidine-2-carboxylic acid | Lacks cyano group | More acidic properties; different activity |
Nitrile-containing pyrrolidines | Varies in ring structure | Different interactions based on structure |
This comparative analysis highlights the unique aspects of this compound, particularly its combination of functional groups which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 1-cyanopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-5-10(7)6-9/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHFLNCWVOGCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1492934-51-6 |
Source
|
Record name | ethyl 1-cyanopyrrolidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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